molecular formula C14H15N3 B1317943 [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine CAS No. 953726-50-6

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

Cat. No. B1317943
CAS RN: 953726-50-6
M. Wt: 225.29 g/mol
InChI Key: AQONBFGUFWKYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine (6-DIPM) is a novel, synthetic compound with potential therapeutic applications. It is a derivative of the indole class of compounds, a group of heterocyclic aromatic compounds found in many natural products. 6-DIPM has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its potential use in laboratory experiments as a tool to study biochemical and physiological processes.

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

The compound "[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine" shares structural similarities with indole and pyridine derivatives known for their involvement in enzyme inhibition, particularly in the metabolism of drugs by hepatic Cytochrome P450 enzymes. This process is crucial for predicting drug-drug interactions and understanding the metabolic pathways of pharmaceuticals. Inhibitors like these play a significant role in deciphering the involvement of specific Cytochrome P450 isoforms in drug metabolism, highlighting the importance of selectivity and potency of such compounds in pharmacological research (Khojasteh et al., 2011).

Biochemical Analysis

Biochemical Properties

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biological activities . The compound’s indole moiety is known for its ability to participate in electrophilic substitution reactions, making it a versatile player in biochemical pathways . Additionally, the pyridine ring enhances its binding capabilities, allowing it to interact with enzymes involved in metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of various proteins . Furthermore, its impact on cellular metabolism includes changes in the activity of metabolic enzymes and the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity . This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events . These interactions can lead to changes in gene expression, as the compound influences the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . It can degrade under specific circumstances, leading to a loss of activity and potential changes in its effects on cells . Long-term studies have also revealed that the compound can have sustained effects on cellular processes, such as prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may enhance the activity of enzymes involved in energy production, increasing the availability of ATP and other energy-rich molecules . Additionally, the compound’s interactions with cofactors can affect the efficiency of metabolic reactions, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Studies have shown that the compound can accumulate in certain tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes . The compound’s localization can also impact its stability and degradation, further influencing its biological activity .

properties

IUPAC Name

[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-11-5-6-14(16-10-11)17-8-7-12-3-1-2-4-13(12)17/h1-6,10H,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONBFGUFWKYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.